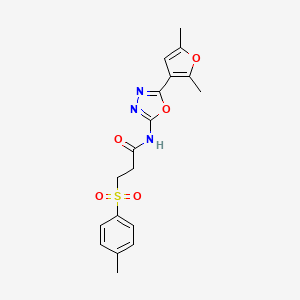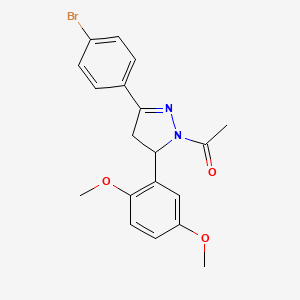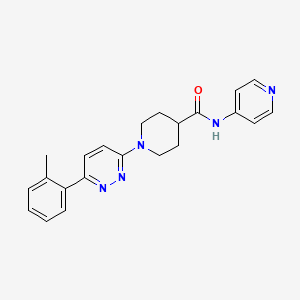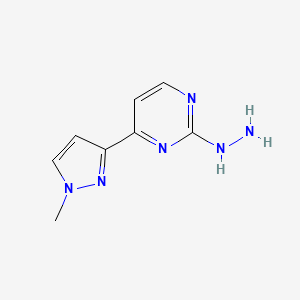![molecular formula C19H20N2O3S B2749007 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide CAS No. 328539-47-5](/img/structure/B2749007.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide” is a derivative of thiophene, a class of heterocyclic compounds that have shown a wide range of therapeutic properties and diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Synthesis Analysis
The synthesis of this compound involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Molecular Structure Analysis
The molecular structure of this compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis
The chemical reactivity of this class of compounds allows them to undergo a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its yield, color, melting point, and its 1H and 13C NMR spectrum . For example, it forms orange crystals and has a melting point of 102.8°C (toluene) .Scientific Research Applications
Synthesis and Antitumor Evaluation
A study by Shams et al. (2010) detailed the novel synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showcasing a diversity of synthetic products. The antitumor activities of these compounds were evaluated, showing significant inhibitory effects on three human cancer cell lines, highlighting their potential in cancer research Shams et al., 2010.
Antimicrobial and Dye Synthesis
Another application involves the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on the 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. Shams et al. (2011) synthesized a series of novel dye precursors and their azo counterparts, demonstrating significant antimicrobial activity against tested organisms. These compounds were applied in dyeing processes for textiles, showing the versatility of these thiophene derivatives in both pharmaceutical and textile industries Shams et al., 2011.
Structural Analysis and Characterization
Pharmacological Activities
Research by Mohamed et al. (2017) into N-hetaryl-2-cyanoacetamide derivatives incorporating the 4,5,6,7-tetrahydrobenzo[b]thiophene moiety revealed different anticancer potentials against various cancer cell lines. Their study demonstrated the cytotoxic effects of these compounds on cancer cells, indicating their potential as anticancer agents Mohamed et al., 2017.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, thiophene derivatives in general have been reported to possess a wide range of therapeutic properties, suggesting diverse mechanisms of action depending on the specific derivative and its biological target .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBTWWSLGSRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2748924.png)


![4-Chloro-2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylic acid](/img/structure/B2748929.png)
![({[(2-Chlorophenyl)carbamoyl]methyl}(methyl)carbamoyl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2748930.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2748932.png)
![3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2748934.png)


![1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2748939.png)


![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)

